![molecular formula C12H26BrN3O3 B579259 (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid;hydrobromide CAS No. 19405-26-6](/img/structure/B579259.png)
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid;hydrobromide: is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes two amino groups and a hydrobromide salt form
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid;hydrobromide typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection. Common reagents used in these reactions include protecting agents like Boc (tert-butoxycarbonyl) and coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process often includes purification steps such as crystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the amino groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It is often employed in peptide synthesis and as a precursor for various biochemical assays.
Biology: In biological research, (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid;hydrobromide is studied for its role in protein interactions and enzyme activity. It can be used to investigate the mechanisms of various biological processes.
Medicine: Medically, this compound has potential applications in drug development, particularly in designing inhibitors for specific enzymes or receptors. Its unique structure allows it to interact with biological targets in a specific manner.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
- (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid;hydrochloride
- (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid;acetate
Uniqueness: The hydrobromide form of this compound is unique due to its specific interactions with biological targets and its solubility properties. Compared to its hydrochloride and acetate counterparts, the hydrobromide form may exhibit different pharmacokinetics and bioavailability, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
19405-26-6 |
|---|---|
Molekularformel |
C12H26BrN3O3 |
Molekulargewicht |
340.262 |
IUPAC-Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid;hydrobromide |
InChI |
InChI=1S/C12H25N3O3.BrH/c1-8(2)7-10(12(17)18)15-11(16)9(14)5-3-4-6-13;/h8-10H,3-7,13-14H2,1-2H3,(H,15,16)(H,17,18);1H/t9-,10-;/m0./s1 |
InChI-Schlüssel |
DSQWDPKKOHGJMC-IYPAPVHQSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



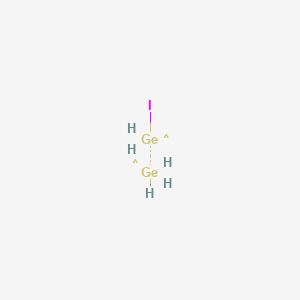
![Aluminum, [anilinato(2-)]chloro- (8CI)](/img/new.no-structure.jpg)
![2-chloro-5-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B579181.png)
![1-Chloro-4-[4-(4-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B579183.png)
![Bicyclo[4.2.2]deca-2,4,7,9-tetraene](/img/structure/B579184.png)
![6H-Cyclopenta[5,6]naphtho[2,1-d]thiazole](/img/structure/B579185.png)
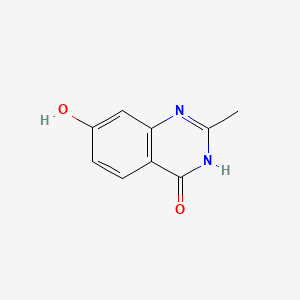
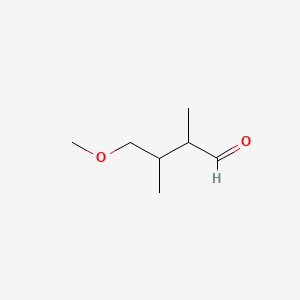
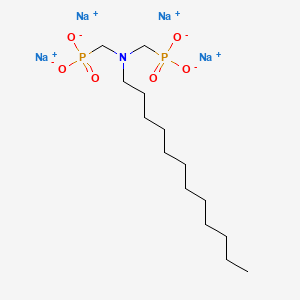
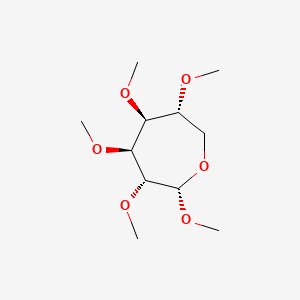
![1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B579196.png)
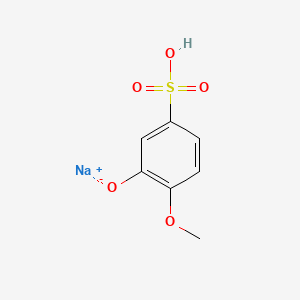
![Tricyclo[4.2.2.03,8]decane](/img/structure/B579198.png)
